molecular formula C8H5ClN2O2 B598157 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1203498-99-0

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No. B598157
CAS RN: 1203498-99-0
M. Wt: 196.59
InChI Key: TUVOLKRSOFVJFQ-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a chemical compound with the empirical formula C8H5ClN2O2 . It is a solid substance with a molecular weight of 196.59 .


Molecular Structure Analysis

The SMILES string of this compound is OC(=O)c1c[nH]c2ncc(Cl)cc12 . The InChI key is TUVOLKRSOFVJFQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C8H5ClN2O2 . It has a molecular weight of 196.59 . The compound is a solid .

Scientific Research Applications

  • Antibacterial Activity : A study synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids and found that one compound showed antibacterial activity in vitro (Toja et al., 1986).

  • Synthesis of Previously Unknown Heterocyclic Structures : A method based on the Fischer reaction in polyphosphoric acid was proposed for the synthesis of previously unknown heterocyclic structures containing the 5-chloro-1H-pyrrolo[2,3-b]pyridine system. This method can be used for synthesizing 3-substituted and 2,3-disubstituted 5-chloro-7-azaindoles with alkyl and aryl substituents (Alekseyev et al., 2017).

  • Synthesis of 5-Oxo-Tetrahydro-Pyrrolopyridine-Carboxylic Acids : The three-component condensation of 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid was used to prepare 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids. The intermediate 3-aminopyrrole derivative was generated in situ (Lichitsky et al., 2010).

  • Synthesis of 5-Aroyl-1,2-Dihydro-3H-Pyrrolopyrrole-Carboxylic Acids : This study focused on the synthesis and evaluation of analgesic and antiinflammatory activities of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids. The compounds were tested for their potency in animal models (Muchowski et al., 1985).

  • Synthesis of 1H-Pyrrolopyridines : A variety of 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles underwent condensation to yield 1H-pyrrolo[2,3-b]pyridines. This study provided a novel synthetic route for these compounds (Brodrick & Wibberley, 1975).

  • Synthesis of Pyrrolo-Furo-Pyridine-Carboxylic Acids : The synthesis of 1H-Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid and its derivatives was achieved. This study provided insights into the synthesis of complex heterocyclic structures (Bencková & Krutošíková, 1997).

  • Synthesis of 1H-Pyrazole-3-Carboxamides : This research involved converting 1H-pyrazole-3-carboxylic acid into its carboxamide derivatives. These compounds were spectroscopically characterized and their synthesis was theoretically examined (Yıldırım et al., 2005).

  • Esterification of Carboxylic Acids : A study demonstrated the esterification of carboxylic acids by alcohols using 2-chloro-1,3,5-trinitrobenzene as a condensing agent, offering a new method for forming carboxylic esters (Takimoto et al., 1981).

Safety and Hazards

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is classified as Acute Tox. 4 Oral and Eye Dam. 1 . The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), and P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician) .

Future Directions

While specific future directions for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid are not available, the development of 1H-pyrrolo[2,3-b]pyridine derivatives for their potent activities against FGFR1, 2, and 3 suggests potential future directions in cancer therapy .

properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-5-6(8(12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVOLKRSOFVJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673623
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1203498-99-0
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203498-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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